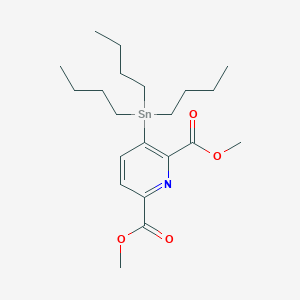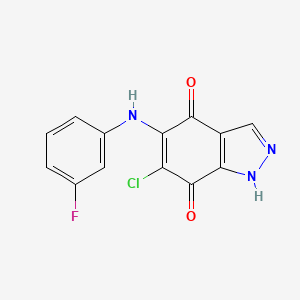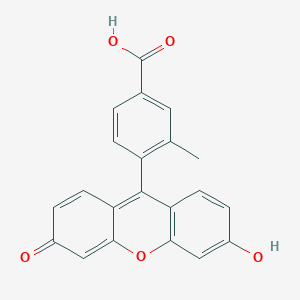
Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- is a complex organic compound with the molecular formula C20H12O5 It is a derivative of benzoic acid and xanthene, characterized by the presence of a hydroxy group and a methyl group on the xanthene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- typically involves a multi-step process. One common method starts with the preparation of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid by reacting an open-form fluorescein in a 1.0 M sodium hydroxide solution. The resulting product is then subjected to further reactions to introduce the methyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Applications De Recherche Scientifique
Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in redox reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Similar structure but lacks the methyl group at the 3-position.
Fluorescein: A well-known dye with a similar xanthene core but different functional groups.
Rhodamine: Another xanthene-based dye with distinct chemical properties.
Uniqueness
The presence of both a hydroxy group and a methyl group in benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- imparts unique chemical and physical properties.
Propriétés
Numéro CAS |
876752-68-0 |
|---|---|
Formule moléculaire |
C21H14O5 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
4-(3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoic acid |
InChI |
InChI=1S/C21H14O5/c1-11-8-12(21(24)25)2-5-15(11)20-16-6-3-13(22)9-18(16)26-19-10-14(23)4-7-17(19)20/h2-10,22H,1H3,(H,24,25) |
Clé InChI |
LSGSZLWNOYFOPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


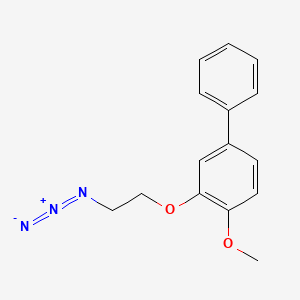
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
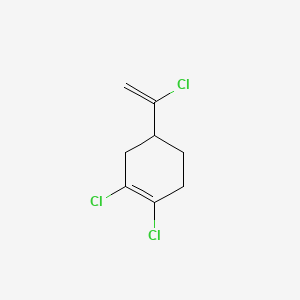
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
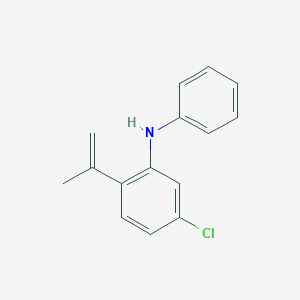
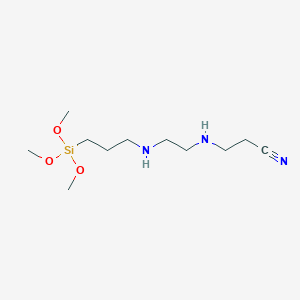

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
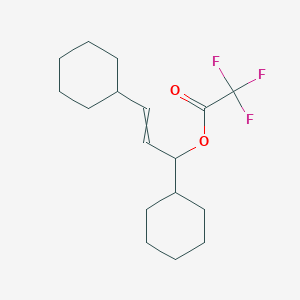
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
